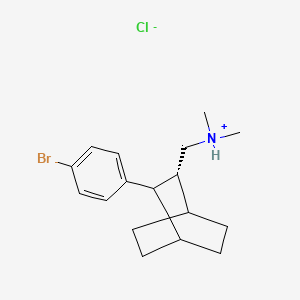
(E)-2-(p-Bromophenyl)-3-(dimethylaminomethyl)bicyclo(2.2.2)octane, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(p-Bromophenyl)-3-(dimethylaminomethyl)bicyclo(222)octane, hydrochloride is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(p-Bromophenyl)-3-(dimethylaminomethyl)bicyclo(2.2.2)octane, hydrochloride typically involves multiple steps. One common method starts with the preparation of the bicyclo(2.2.2)octane core, followed by the introduction of the p-bromophenyl group and the dimethylaminomethyl group. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(p-Bromophenyl)-3-(dimethylaminomethyl)bicyclo(2.2.2)octane, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the p-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(p-Bromophenyl)-3-(dimethylaminomethyl)bicyclo(2.2.2)octane, hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its bicyclic structure and functional groups make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (E)-2-(p-Bromophenyl)-3-(dimethylaminomethyl)bicyclo(2.2.2)octane, hydrochloride involves its interaction with specific molecular targets. The dimethylaminomethyl group can interact with biological receptors, while the p-bromophenyl group can participate in various binding interactions. The bicyclic core provides structural stability and influences the overall conformation of the molecule.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(p-Chlorophenyl)-3-(dimethylaminomethyl)bicyclo(2.2.2)octane, hydrochloride
- (E)-2-(p-Fluorophenyl)-3-(dimethylaminomethyl)bicyclo(2.2.2)octane, hydrochloride
- (E)-2-(p-Methylphenyl)-3-(dimethylaminomethyl)bicyclo(2.2.2)octane, hydrochloride
Uniqueness
(E)-2-(p-Bromophenyl)-3-(dimethylaminomethyl)bicyclo(2.2.2)octane, hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and methyl analogs.
Properties
CAS No. |
69850-52-8 |
|---|---|
Molecular Formula |
C17H25BrClN |
Molecular Weight |
358.7 g/mol |
IUPAC Name |
[(2R)-3-(4-bromophenyl)-2-bicyclo[2.2.2]octanyl]methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H24BrN.ClH/c1-19(2)11-16-12-3-5-13(6-4-12)17(16)14-7-9-15(18)10-8-14;/h7-10,12-13,16-17H,3-6,11H2,1-2H3;1H/t12?,13?,16-,17?;/m1./s1 |
InChI Key |
KFTYDFNDLOUPAV-YXRIWLDLSA-N |
Isomeric SMILES |
C[NH+](C)C[C@@H]1C2CCC(C1C3=CC=C(C=C3)Br)CC2.[Cl-] |
Canonical SMILES |
C[NH+](C)CC1C2CCC(C1C3=CC=C(C=C3)Br)CC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether [German]](/img/structure/B13783872.png)
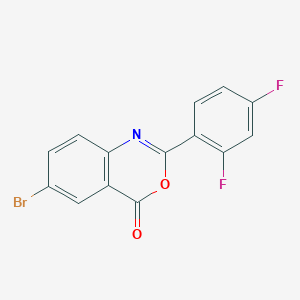
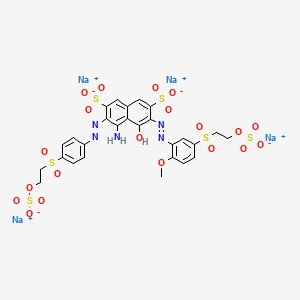
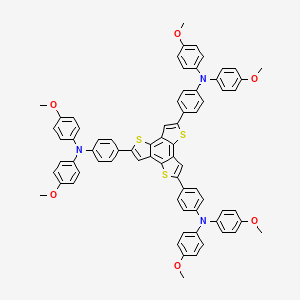

![3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester](/img/structure/B13783900.png)

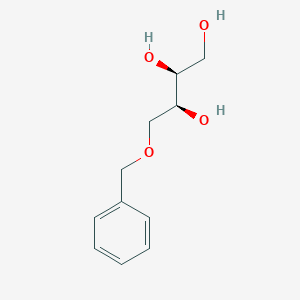
![N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13783919.png)
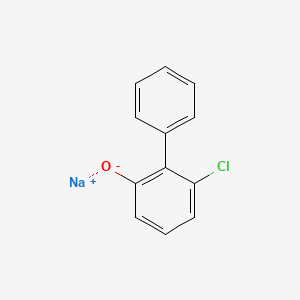
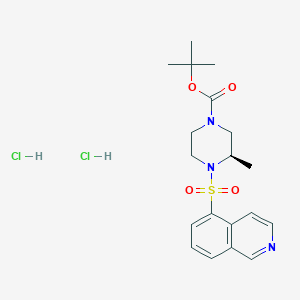
![1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B13783930.png)
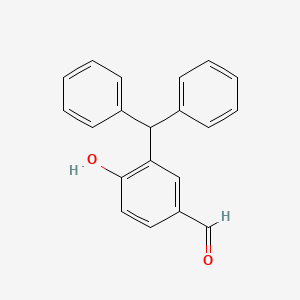
![2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene](/img/structure/B13783941.png)
